N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

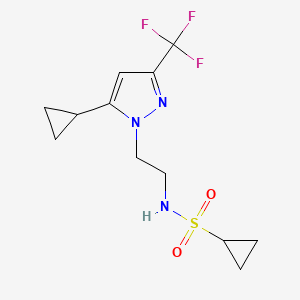

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The ethyl spacer links the pyrazole moiety to a cyclopropanesulfonamide group, which is critical for its biological activity and pharmacokinetic properties. This compound is structurally optimized for interactions with biological targets, particularly enzymes or receptors sensitive to sulfonamide-based inhibitors. Its design leverages the steric and electronic effects of the cyclopropyl and trifluoromethyl groups to enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2S/c13-12(14,15)11-7-10(8-1-2-8)18(17-11)6-5-16-21(19,20)9-3-4-9/h7-9,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTKLFNOPMFRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-sulfonamide hybrids, which are widely explored for therapeutic applications. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity: The target compound’s pyrazole-sulfonamide scaffold differs from Goxalapladib’s naphthyridine-acetamide structure, which has a larger molecular framework (~718.80 g/mol vs. ~370.3 g/mol). This impacts solubility and bioavailability .

Biological Activity: The cyclopropanesulfonamide group in the target compound is a hallmark of enzyme inhibitors, analogous to patented compounds like N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide, which targets kinases in cancer pathways .

Synthetic Accessibility :

- The pyrazole core in the target compound is synthesized using established methods, such as cyclocondensation of hydrazines with β-keto esters, as seen in related analogs (e.g., 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid derivatives) .

Research Findings and Pharmacokinetic Insights

- Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, a feature shared with Goxalapladib and other fluorinated therapeutics .

- Solubility: The cyclopropanesulfonamide group improves aqueous solubility compared to non-sulfonamide analogs (e.g., acetamide derivatives), critical for oral bioavailability .

- Patent Landscape : Compounds with similar pyrazole-sulfonamide motifs are frequently patented for oncology and inflammation, indicating a robust therapeutic niche .

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole intermediates followed by coupling with cyclopropanesulfonamide derivatives. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) for cyclopropane ring formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution.

- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates.

Optimization requires iterative testing via Design of Experiments (DoE) to balance yield and purity .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole + ethylenediamine, DMF, 70°C | Pyrazole-ethylamine intermediate |

| 2 | Cyclopropanesulfonyl chloride, K₂CO₃, acetonitrile, RT | Sulfonamide coupling |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrazole ring connectivity.

- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

- HPLC : Purity assessment (>95% by reverse-phase C18 column).

- X-ray Crystallography : Resolves 3D conformation for stereochemical validation .

Q. How do structural features like the trifluoromethyl group and cyclopropane moiety influence pharmacological properties?

- Methodological Answer :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability.

- Cyclopropane : Restricts bond rotation, enforcing rigid conformations for selective target binding.

Experimental validation via LogP measurements and cytochrome P450 inhibition assays is recommended .

Q. What methods are used to assess solubility and stability in preclinical studies?

- Methodological Answer :

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification.

- Stability : Forced degradation studies under heat (40–60°C), light, and hydrolytic conditions, monitored via HPLC .

Advanced Research Questions

Q. How can computational quantum chemical calculations streamline the design of this compound’s synthesis?

- Methodological Answer :

- Reaction Path Searches : Density Functional Theory (DFT) identifies transition states and intermediates.

- Solvent Effects : COSMO-RS simulations predict solvent compatibility.

- Feedback Loops : Experimental data (e.g., yields) refine computational models iteratively .

Q. What experimental design (DoE) strategies optimize reaction yields while minimizing trial-and-error approaches?

- Methodological Answer :

- Factorial Design : Vary temperature, solvent, and catalyst loading in a 2³ matrix.

- Response Surface Methodology (RSM) : Models non-linear relationships between parameters.

- Example : A Central Composite Design reduced reaction optimization from 30 to 12 trials in a similar sulfonamide synthesis .

Q. How can contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer :

- Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots.

- Sensitivity Testing : Adjust computational parameters (e.g., basis sets) to match observed outcomes.

- Iterative Refinement : Use Bayesian optimization to update models with new data .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace -CF₃ with -CH₃) and test activity.

- In Vitro Assays : Measure IC₅₀ in enzyme inhibition (e.g., kinase panels) or cell viability assays.

- Molecular Dynamics : Simulate binding pocket interactions over 100 ns trajectories .

Q. Which techniques are effective for identifying biological targets of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities.

- Chemoproteomics : Use clickable probes for pull-down assays and LC-MS/MS identification.

- CRISPR-Cas9 Knockout : Validate target relevance in cellular models .

Q. How does the pyrazole-thiophene heterocyclic system influence chemical reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group deactivates the pyrazole ring, directing electrophilic substitutions.

- Conformational Analysis : Cyclopropane imposes strain, altering nucleophilic attack sites.

- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy .

Q. What comparative analyses differentiate this compound from structural analogs in activity?

- Methodological Answer :

- Pharmacophore Mapping : Overlay 3D structures to identify critical binding features.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.

- Example : Analog with -SO₂NH₂ instead of -CF₃ showed 10-fold lower potency in kinase assays .

Q. How can green chemistry principles be applied to its synthesis?

Q. What assays evaluate metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation : Compound + NADPH-regenerating system in human liver microsomes (1 mg/mL).

- LC-MS Quantification : Monitor parent compound depletion over 60 minutes.

- t₁/₂ Calculation : Use first-order kinetics to estimate half-life .

Q. How do substituents like -CF₃ and cyclopropane affect off-target interactions?

- Methodological Answer :

- Selectivity Screening : Test against GPCR/ion channel panels (e.g., Eurofins CEREP).

- CYP Inhibition : Assess cytochrome P450 isoforms (3A4, 2D6) using fluorogenic substrates.

- Computational Profiling : SwissTargetPrediction tool for in-silico off-target analysis .

Q. What advanced techniques resolve the compound’s 3D structure and conformation?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a protein target for complex structure.

- Cryo-EM : For large targets (>150 kDa) at near-atomic resolution.

- NOESY NMR : Detect through-space proton correlations in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.